molecular formula C19H22N2O6S B4585990 ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate

Cat. No. B4585990
M. Wt: 406.5 g/mol
InChI Key: DCSHLQCTBVPQCM-UHFFFAOYSA-N
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Description

The introduction of "ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate" into scientific research denotes a focus on synthesizing compounds with specific functionalities for applications in diverse fields. Although direct studies on this compound are scarce, related research provides insights into the methodology and significance of synthesizing such complex molecules.

Synthesis Analysis

Synthetic pathways for complex molecules like "this compound" often involve multi-step reactions, including nitration, alkylation, and condensation processes. These methods aim to introduce specific functional groups at designated positions on the molecule, enabling the targeted properties and activities. For example, the synthesis of similar compounds involves the fractional crystallization and condensation reactions to achieve the desired molecular structure (Sakoda, Matsumoto, & Seto, 1992).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray diffraction and NMR spectroscopy. These methods allow for the precise determination of the molecule's geometry, bond lengths, and angles, providing insights into its potential reactivity and interactions. The crystal structure analysis of related molecules reveals specific spatial arrangements and intramolecular interactions that influence their chemical behavior (Liang Gui-Jie, 2011).

Scientific Research Applications

Synthesis and Material Science Applications

Synthesis of Mono- and Bis-Tetrazolato Complexes : Research by Ghosh Mukhopadhyay et al. (2009) on the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) highlights the importance of similar compounds in developing new metal complexes with potential applications in catalysis and material science. The study demonstrates the versatility of similar organic compounds in forming stable complexes with heavy metals, which could be instrumental in designing new materials with specific electronic or catalytic properties (Ghosh Mukhopadhyay et al., 2009).

Polymer Science and Catalysis : Feng et al. (2020) explored the use of poly(ethylene imine) composite hydrogels loaded with Ag/Pd nanoparticles, showcasing the potential of utilizing organic compounds for the synthesis of composite materials. These materials exhibit high catalytic efficiency and could be applied in organic catalytic degradation and wastewater treatment. This research suggests that similar compounds could be used to develop functional materials with significant environmental applications (Feng et al., 2020).

Pharmaceutical Research and Development

Antiproliferative Activity : Ghorab et al. (2013) investigated the antiproliferative activity of novel thiophene and thienopyrimidine derivatives, highlighting the potential therapeutic applications of similar compounds. The study found that some of the synthesized compounds exhibited significant activity against breast and colon cancer cell lines, indicating the relevance of such research in discovering new anticancer agents. This suggests that the compound could also be explored for its potential antiproliferative properties (Ghorab et al., 2013).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[2-(4-methyl-2-nitrophenoxy)propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-6-26-19(23)16-11(3)13(5)28-18(16)20-17(22)12(4)27-15-8-7-10(2)9-14(15)21(24)25/h7-9,12H,6H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSHLQCTBVPQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate
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ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate
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ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate
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ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate
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ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate

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